2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
Properties
IUPAC Name |
2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHATWMRRTPOZNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744304 | |
| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-71-5 | |
| Record name | 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Aminonitrile Derivatives
A 2015 study demonstrated the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones through cyclization of substituted 2-aminopyrrol-3-carboxamides. For example, stirring 2-aminopyrrol-3-carboxamides 17a,b with formamide under reflux yielded pyrrolo[2,3-d]pyrimidin-4-ones 18a,b in moderate yields (58–65%). This method leverages the reactivity of the carboxamide group, facilitating ring closure under acidic conditions.
Iodination and Cross-Coupling Approaches
An alternative route involves iodinating 7H-pyrrolo[2,3-d]pyrimidin-4-amine 3 at the C5 position using N-iodosuccinimide (NIS), achieving 90% yield for intermediate 8 . Subsequent Sonogashira coupling with alkynes introduces substituents at C5, though this step is less relevant for the morpholino derivative.
The introduction of the morpholino group at the C2 position is achieved through a two-step process: chlorination followed by nucleophilic substitution .
Chlorination with Phosphorus Oxychloride
Treatment of pyrrolo[2,3-d]pyrimidin-4-one 18a,b with excess phosphorus oxychloride (POCl3) at reflux temperatures (105–110°C) generates 4-chloropyrrolo[2,3-d]pyrimidines 21a,b (Scheme 6). Optimal conditions require a 5:1 molar ratio of POCl3 to substrate, with reaction times of 4–6 hours. The chlorinated intermediates are isolated in 70–75% yield after alkalinization with sodium bicarbonate.
Morpholine Substitution
The chloro intermediate 21a reacts with morpholine in ethanol under reflux, catalyzed by triethylamine (TEA), to afford 2-morpholino-pyrrolo[2,3-d]pyrimidin-4-one 22a (Scheme 6). Key parameters include:
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : 70–80°C
-
Reaction Time : 12–18 hours
-
Yield : 68–74%
A 2022 study corroborated this method, substituting chloro derivatives with morpholine in sec-butanol using potassium carbonate (K2CO3) and palladium catalysts, though yields were lower (55–60%).
Alternative Pathways: Direct Alkylation and Microwave-Assisted Synthesis
Direct Alkylation of Pyrrolopyrimidine Cores
A 2023 approach bypassed chlorination by directly alkylating 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine 8 with (bromomethyl)cyclopropane in DMF at 70°C. While this method simplifies the synthesis, it is less selective for the C2 position and requires rigorous purification.
Microwave-Assisted Ring Closure
Recent advances employ microwave irradiation to accelerate cyclization. For instance, base-promoted ring closure of intermediate 7 under microwaves (150°C, 20 minutes) achieved 85% yield for the pyrrolopyrimidine core. This method reduces reaction times from hours to minutes but necessitates specialized equipment.
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes for 2-morpholino-pyrrolo[2,3-d]pyrimidin-4-one:
Chlorination/substitution remains the most reliable method, balancing yield and scalability. Direct alkylation offers simplicity but suffers from lower selectivity. Microwave-assisted synthesis excels in speed but requires costly infrastructure.
Purification and Characterization
Final compounds are typically purified via column chromatography (60% ethyl acetate/chloroform) or recrystallization from ethanol. Characterization relies on:
-
1H/13C NMR : Peaks at δ 3.5–3.7 ppm (morpholine protons) and δ 165–170 ppm (C4 carbonyl).
-
Mass Spectrometry : Molecular ion peak at m/z 220.232 [M+1].
-
HPLC : Purity >95% using C18 columns and acetonitrile/water gradients.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the morpholine substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It may be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with structurally and functionally related compounds, focusing on substituents, synthesis, and biological activities.
Structural Analogues with Modified Heterocyclic Cores
- Thieno[2,3-d]pyrimidin-4(3H)-one Structure: Replaces the pyrrole nitrogen with sulfur in the fused ring. Synthesis: Prepared via Vilsmeier-Haack reactions or cyclization of chalcones with thiouracil derivatives . Key Difference: The sulfur atom increases lipophilicity compared to the nitrogen-rich pyrrolo core, altering bioavailability and target selectivity .
- Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives Structure: Features a pyridine ring fused to pyrimidine, differing in ring saturation and substitution patterns. Activity: Compounds such as 7a–e (from ) showed antitumor activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 12–45 μM . Synthesis: Synthesized via cyclocondensation of chalcones with 6-aminothiouracil, highlighting the role of electron-withdrawing groups (e.g., chloro, thioxo) in enhancing reactivity .
Derivatives with Varied Substituents
- 5,6-Diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Structure: Substituted with phenyl groups at the 5- and 6-positions. Activity: Demonstrated antibacterial efficacy against Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values of 8–32 μg/mL . Synthesis: Utilized a magnesium-doped hydroxyapatite nanocomposite catalyst, emphasizing green chemistry approaches .
- 2-Amino-5-(p-tolyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Q0K) Structure: Contains an amino group at position 2 and a p-tolyl group at position 3.
- 5-(1-Methyl-1H-pyrazol-4-yl)-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine (3JA) Structure: Combines morpholino and pyrazole substituents.
Comparative Data Table
Key Findings and Implications
- Structural Influence on Activity: The morpholino group enhances solubility and target interaction, while phenyl or halogenated substituents improve lipophilicity and membrane penetration .
- Synthetic Flexibility : Cyclocondensation and catalyst-driven methods (e.g., Mg-doped hydroxyapatite) enable efficient diversification of the pyrrolo[2,3-d]pyrimidine scaffold .
- Biological Potential: Although this compound lacks direct activity data, its structural kinship to kinase inhibitors (e.g., 3JA) and antitumor agents (e.g., 7a) warrants further investigation .
Biological Activity
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This compound features a pyrrolo-pyrimidine ring system with a morpholine substituent, which is significant due to its structural similarity to purines, essential components of nucleic acids. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in research.
The primary biological targets of this compound include:
- Fibroblast Growth Factor Receptors (FGFRs)
- p21-Activated Kinase 4 (PAK4)
Mode of Action
The compound exhibits potent inhibitory activity against FGFRs and PAK4. Upon binding to FGFRs, it disrupts the FGFR signaling pathway, leading to inhibition of cell proliferation and induction of apoptosis. Similarly, inhibition of PAK4 activity affects various cellular processes related to cancer progression and metastasis .
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant biological activities. The compound's interaction with biomolecules suggests potential enzyme inhibition or activation, influencing gene expression and cellular metabolism .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Laboratory tests indicate that environmental factors such as temperature and humidity can affect the compound's stability and efficacy .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG-2 (liver cancer), HT-29 (colon cancer)
- Observed Effects : Significant reduction in cell viability at concentrations as low as 10 μM .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | ~10 | Apoptosis induction |
| This compound | HepG-2 | ~10 | Apoptosis induction |
| This compound | HT-29 | ~10 | Apoptosis induction |
Case Studies
In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives for their kinase inhibition capabilities, it was found that the compound exhibited significant inhibition against FLT3 kinase, which is often implicated in leukemia. The results indicated that modifications to the structure could enhance potency and selectivity against specific kinases .
Q & A
Q. Critical Considerations :
- Catalyst selection : Magnesium-doped hydroxyapatite (MgO/HAp) nanocomposites improve yields (57–90%) and enable catalyst recycling (up to 5 cycles) .
- Reaction conditions : Room-temperature ethanol medium minimizes side reactions .
- Protection strategies : Boc protection prevents undesired side reactions during intermediate formation .
How is structural characterization of this compound performed using spectroscopic techniques?
Basic Research Focus
Comprehensive characterization employs:
- NMR spectroscopy : and NMR to confirm ring substitution patterns and morpholino group integration .
- Mass spectrometry : HRMS for molecular weight validation and fragmentation analysis .
- FTIR : Identification of carbonyl (C=O, ~1690 cm) and amine (N-H, ~3200 cm) functional groups .
- XRD and TEM : For crystallinity and nanomaterial catalyst analysis (e.g., MgO/HAp) .
What are the primary biochemical applications of this compound in academic research?
Q. Basic Research Focus
- Antibacterial agents : Derivatives show activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values ranging from 25–100 µg/mL .
- Kinase inhibition : The core structure interacts with EGFR, Her2, and CDK2 kinases, modulating cellular proliferation pathways .
- Nucleoside analogs : Used in the synthesis of 7-deazaguanine derivatives for studying RNA modifications .
How do catalytic systems like magnesium-doped hydroxyapatite nanocomposites enhance the synthesis of pyrrolo[2,3-d]pyrimidinone derivatives?
Advanced Research Focus
Methodological Advancements :
- Catalytic efficiency : MgO/HAp increases reaction rates (1–4 hours) and yields (up to 90%) via Lewis acid-base interactions .
- Recyclability : The catalyst retains >90% activity after five cycles, reducing costs .
- Green chemistry : Ethanol solvent and room-temperature conditions align with sustainable practices .
Q. Table 1: Catalytic Performance of MgO/HAp in Derivative Synthesis
| Substrate | Reaction Time (h) | Yield (%) | Recyclability (Runs) |
|---|---|---|---|
| Benzoin derivatives | 1–4 | 57–90 | 5 |
How can researchers address contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Focus
Strategies for Data Reconciliation :
- Strain-specific variability : Bacillus subtilis may show higher sensitivity than Pseudomonas diminuta due to cell wall differences .
- Substituent effects : Bioactivity varies with 5- and 6-position modifications (e.g., diphenyl vs. bromo groups alter MIC values) .
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. aqueous media) impact solubility and activity .
What methodologies are employed to study the kinase inhibitory activity of this compound derivatives?
Q. Advanced Research Focus
- Enzyme assays : Fluorescence polarization or ADP-Glo™ assays quantify inhibition of EGFR, VEGFR2, and CDK2 .
- Molecular docking : Predict binding affinities to kinase ATP-binding pockets using software like AutoDock Vina .
- Structural analogs : Comparing IC values of 5-ethyl vs. 5-phenyl derivatives reveals substituent-dependent selectivity .
How does substituent variation at the 5- and 6-positions affect the compound's pharmacological profile?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
- 5-Position : Ethyl groups enhance kinase selectivity, while halogens (e.g., Br) improve antibacterial potency .
- 6-Position : Aryl groups (e.g., phenyl) increase lipophilicity, enhancing blood-brain barrier penetration .
- Morpholino group : Critical for hydrogen bonding with kinase residues, as shown in crystallographic studies .
Q. Table 2: Substituent Effects on Bioactivity
| Derivative | Target Activity | Key Finding |
|---|---|---|
| 5-Ethyl-6-phenyl | Kinase inhibition | Selective CDK2 inhibition (IC = 0.8 µM) |
| 5,6-Diphenyl | Antibacterial | MIC = 25 µg/mL (MRSA) |
What computational approaches are used to predict the synthetic feasibility and bioactivity of novel derivatives?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
